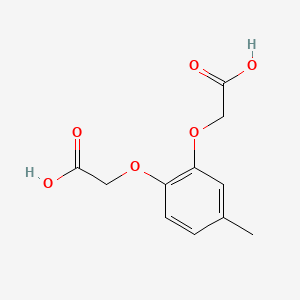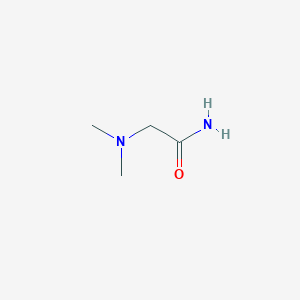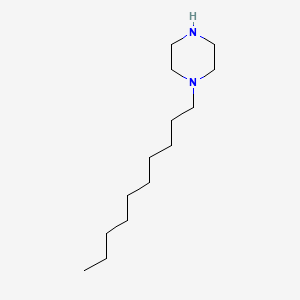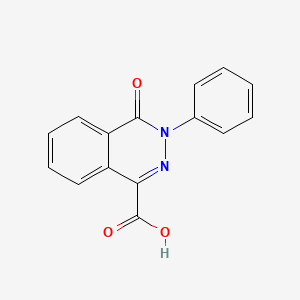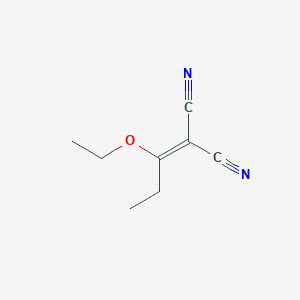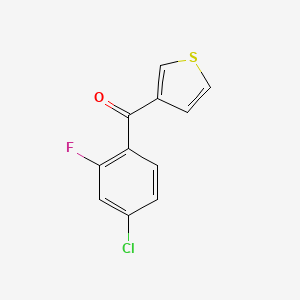
3-(4-Chloro-2-fluorobenzoyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-2-fluorobenzoyl)thiophene is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. The presence of the 4-chloro-2-fluorobenzoyl group in the thiophene ring enhances its chemical properties and potential applications. This compound is of significant interest in various fields, including medicinal chemistry, material science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-fluorobenzoyl)thiophene can be achieved through various methods. One common approach involves the reaction of 4-chloro-2-fluorobenzoyl chloride with thiophene in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-chloro-2-fluorobenzoyl chloride is reacted with a thiophene boronic acid derivative in the presence of a palladium catalyst and a base. This method provides high yields and is widely used in industrial settings.
Industrial Production Methods
In industrial production, the synthesis of this compound is often carried out in large-scale reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems allows for efficient production and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-2-fluorobenzoyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide or electrophilic substitution using bromine in acetic acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Chloro-2-fluorobenzoyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as organic semiconductors, and in the development of new polymers with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-fluorobenzoyl)thiophene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloro-4-fluorobenzoyl)thiophene
- 3-(4-Chloro-3-fluorobenzoyl)thiophene
- 3-(4-Chloro-2-methylbenzoyl)thiophene
Uniqueness
3-(4-Chloro-2-fluorobenzoyl)thiophene is unique due to the specific positioning of the chloro and fluoro groups on the benzoyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-withdrawing groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive compound in medicinal chemistry.
Properties
IUPAC Name |
(4-chloro-2-fluorophenyl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFOS/c12-8-1-2-9(10(13)5-8)11(14)7-3-4-15-6-7/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBHLKZVKYMVDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(=O)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641853 |
Source


|
| Record name | (4-Chloro-2-fluorophenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-47-6 |
Source


|
| Record name | (4-Chloro-2-fluorophenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

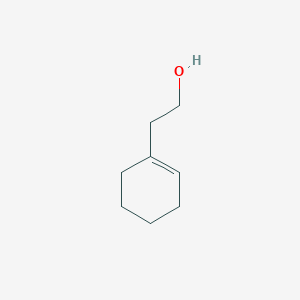
![2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid](/img/structure/B1346241.png)
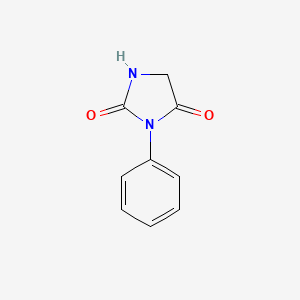
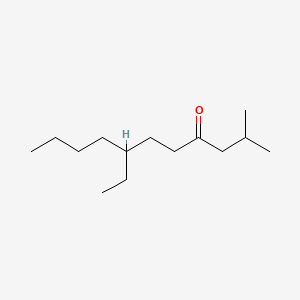
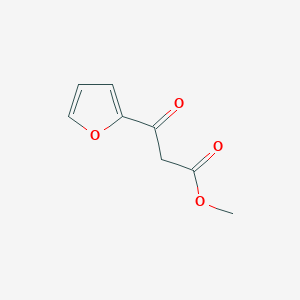
![2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal](/img/structure/B1346255.png)


